molecular formula C14H21ClN2O4S B11133052 3-chloro-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide

3-chloro-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide

Cat. No.: B11133052
M. Wt: 348.8 g/mol
InChI Key: BGFZJPYKQXTISW-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide is a chemical compound with a complex structure that includes a benzene ring substituted with chlorine and methoxy groups, a sulfonamide group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the chlorination of 4-methoxyaniline to produce 3-chloro-4-methoxyaniline. This intermediate is then reacted with 3-chloropropylamine to introduce the propyl chain. Finally, the sulfonamide group is introduced through a reaction with sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while nucleophilic substitution of the chlorine atom can produce a variety of substituted benzene derivatives .

Scientific Research Applications

3-chloro-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxy-N-(3-methylphenyl)benzamide
  • 3-chloro-4-methoxy-N-(4-methylphenyl)benzamide
  • 3-chloro-4-methoxy-N-(2-methylphenyl)benzamide

Uniqueness

3-chloro-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide is unique due to the presence of the morpholine ring, which is not found in the similar compounds listed above. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H21ClN2O4S

Molecular Weight

348.8 g/mol

IUPAC Name

3-chloro-4-methoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

InChI

InChI=1S/C14H21ClN2O4S/c1-20-14-4-3-12(11-13(14)15)22(18,19)16-5-2-6-17-7-9-21-10-8-17/h3-4,11,16H,2,5-10H2,1H3

InChI Key

BGFZJPYKQXTISW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)Cl

Origin of Product

United States

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